2-ethoxy-5-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-ethoxy-5-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide includes an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .Mechanism of Action
The mechanism of action of EMIQ is not fully understood. However, it has been suggested that EMIQ may inhibit the activity of certain enzymes that are involved in the inflammatory response. It has also been suggested that EMIQ may inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
EMIQ has been shown to have several biochemical and physiological effects. In vitro studies have shown that EMIQ can inhibit the production of certain cytokines that are involved in the inflammatory response. EMIQ has also been shown to inhibit the growth of cancer cells in vitro. In vivo studies have shown that EMIQ can reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
EMIQ has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized. EMIQ is also soluble in a variety of solvents, which makes it easy to work with. However, EMIQ has some limitations for lab experiments. It can be difficult to work with due to its low solubility in water. Additionally, EMIQ is relatively expensive, which can limit its use in some experiments.
Future Directions
There are several future directions for the study of EMIQ. One potential direction is the study of EMIQ as a potential treatment for Alzheimer's disease. Another potential direction is the study of EMIQ as a potential anti-inflammatory agent for the treatment of autoimmune diseases. Additionally, the study of EMIQ as a potential chemotherapeutic agent for the treatment of cancer is an area that warrants further investigation.
Synthesis Methods
The synthesis of EMIQ is a multi-step process that involves the use of several reagents and solvents. The first step is the reaction between 2-ethoxy-5-methylbenzenesulfonyl chloride and 3-(2-phenyl-1H-imidazol-1-yl)propylamine in the presence of a base. This reaction produces 2-ethoxy-5-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide. The purity of the compound can be improved by recrystallization.
Scientific Research Applications
EMIQ has been widely used in scientific research due to its unique properties. It has been studied for its potential use as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. EMIQ has also been studied for its potential use in the treatment of Alzheimer's disease, due to its ability to cross the blood-brain barrier.
properties
IUPAC Name |
2-ethoxy-5-methyl-N-[3-(2-phenylimidazol-1-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-3-27-19-11-10-17(2)16-20(19)28(25,26)23-12-7-14-24-15-13-22-21(24)18-8-5-4-6-9-18/h4-6,8-11,13,15-16,23H,3,7,12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIQPSKFNSUDRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCCCN2C=CN=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.